molecular formula C3H3N3OS2 B047447 5-sulfanylidene-2H-thiadiazole-4-carboxamide CAS No. 120405-13-2

5-sulfanylidene-2H-thiadiazole-4-carboxamide

Cat. No. B047447
CAS RN: 120405-13-2
M. Wt: 161.21 g/mol
InChI Key: NQNCTAKKZZHDRP-UHFFFAOYSA-N
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Description

5-sulfanylidene-2H-thiadiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in a wide range of applications.

Mechanism of Action

The mechanism of action of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the inhibition of DNA synthesis in cancer cells. This compound binds to the DNA molecule and prevents its replication, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which is known to play a significant role in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-sulfanylidene-2H-thiadiazole-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-sulfanylidene-2H-thiadiazole-4-carboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Researchers can further study the mechanism of action of this compound and identify ways to improve its efficacy and reduce its toxicity. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has potential applications in other fields such as agriculture and material science. Further studies can be conducted to explore these potential applications.
Conclusion:
In conclusion, 5-sulfanylidene-2H-thiadiazole-4-carboxamide is a promising compound with numerous potential applications in scientific research. This compound exhibits potent anticancer activity and has significant biochemical and physiological effects. While there are limitations to its use, further studies can be conducted to explore its potential applications and improve its efficacy and safety.

Synthesis Methods

The synthesis of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the reaction of thiourea with thiosemicarbazide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

5-sulfanylidene-2H-thiadiazole-4-carboxamide has numerous applications in scientific research. This compound has been extensively studied for its potential use as an anticancer agent. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines.

properties

CAS RN

120405-13-2

Product Name

5-sulfanylidene-2H-thiadiazole-4-carboxamide

Molecular Formula

C3H3N3OS2

Molecular Weight

161.21 g/mol

IUPAC Name

5-sulfanylidene-2H-thiadiazole-4-carboxamide

InChI

InChI=1S/C3H3N3OS2/c4-2(7)1-3(8)9-6-5-1/h6H,(H2,4,7)

InChI Key

NQNCTAKKZZHDRP-UHFFFAOYSA-N

SMILES

C1(=NNSC1=S)C(=O)N

Canonical SMILES

C1(=NNSC1=S)C(=O)N

synonyms

1,2,3-Thiadiazole-4-carboxamide,5-mercapto-(9CI)

Origin of Product

United States

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